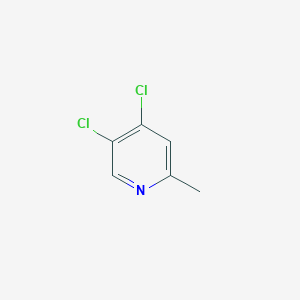

4,5-Dichloro-2-methylpyridine

描述

Significance as a Building Block in Organic Synthesis

Heterocyclic compounds, particularly substituted pyridines, are considered privileged structures and essential building blocks in organic synthesis. bldpharm.com They serve as foundational scaffolds for constructing more complex molecules. The reactivity of the chloro-substituents on the pyridine (B92270) ring allows for various chemical transformations.

In the case of dichlorinated pyridines, chemists can often selectively substitute one chlorine atom over the other by carefully choosing reaction conditions and reagents, a key strategy in multi-step synthesis. While specific examples for 4,5-Dichloro-2-methylpyridine are not extensively documented in the provided research, the general reactivity pattern of related compounds suggests its potential use in creating polysubstituted pyridine derivatives. For example, related dichloropyrimidine compounds undergo selective nucleophilic aromatic substitution (SNAr) reactions with amines to create more complex structures.

Strategic Importance as an Intermediate in Pharmaceutical Development

Pyridine derivatives are integral to medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). chemicalbook.comagropages.com Chlorinated pyridines, in particular, serve as key intermediates in the synthesis of various drugs. chemicalbook.com For instance, the related compound 2,4-dichloro-5-methylpyridine (B1314159) is explicitly mentioned as a useful intermediate in pharmaceutical synthesis for developing APIs that target specific health conditions. chemimpex.com

Critical Role in Agrochemical Innovation

The pyridine ring is a critical component in many modern, high-efficacy, low-toxicity pesticides. agropages.com Chlorinated methylpyridines are especially important intermediates for the agrochemical industry. epo.org A prominent example is the synthesis of the herbicide fluazifop-butyl (B166162), which relies on an intermediate derived from 2-chloro-5-methylpyridine (B98176). epo.org The process often involves the chlorination of a picoline derivative, which is then used to build the final herbicidal molecule.

Although specific agrochemicals derived directly from this compound are not identified in the available literature, the established importance of its isomers in this sector is clear. The development of fourth-generation pesticides heavily relies on pyridine-based intermediates, often containing fluorine or chlorine, to enhance biological activity and improve environmental profiles. agropages.com The general synthetic utility of chlorinated pyridines makes them valuable targets for research and development in the ongoing search for new and more effective crop protection agents. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUTXRYOVWFEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652868 | |

| Record name | 4,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514216-44-5 | |

| Record name | 4,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4,5 Dichloro 2 Methylpyridine and Pyridine Analogs

Direct Synthetic Routes to Halogenated Methylpyridines

Direct synthetic routes to halogenated methylpyridines primarily involve the introduction of halogen atoms onto a pre-existing methylpyridine core or the construction of the halogenated ring system from acyclic precursors.

The direct chlorination of pyridines is often challenging due to the ring's low reactivity towards electrophilic aromatic substitution, which typically requires harsh conditions like high temperatures and the use of strong acids or Lewis acids. nih.govnsf.govchemrxiv.org The reaction is further complicated by the fact that the nitrogen atom can be the initial site of reaction for many electrophiles, forming pyridinium (B92312) salts. youtube.com

Radical chlorination at high temperatures offers an alternative for producing chlorinated pyridines, such as the gas-phase reaction of pyridine (B92270) to yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com When chlorinating methylpyridines (picolines), the methyl group is often chlorinated first. youtube.com For instance, the side-chain chlorination of 2-chloro-5-methylpyridine (B98176) is a known industrial process to produce 2-chloro-5-(trichloromethyl)pyridine, a key herbicide intermediate. epo.org

The regioselectivity of halogenation is highly dependent on the reaction conditions and the substituents present on the pyridine ring.

Electrophilic Halogenation : Generally directs substitution to the 3-position, though it often results in mixtures of regioisomers and requires forcing conditions. nsf.govchemrxiv.org Bromination of pyridine with bromine and a strong acid, for example, shows a different regioselectivity compared to radical chlorination. youtube.com

N-Oxide Strategy : A common tactic to control regioselectivity involves the initial oxidation of the pyridine nitrogen to an N-oxide. pharmaguideline.com This activates the ring for electrophilic substitution, primarily at the 2- and 4-positions. For example, 2-chloro-5-methylpyridine 1-oxide can be treated with phosphorus oxychloride to yield 2,4-dichloro-5-methylpyridine (B1314159). chemicalbook.com Similarly, chlorination of 3-methylpyridine (B133936) N-oxide with 2,4,6-triisopropyl-3-chlorobenzoyl chloride as the chlorinating agent can produce 2-chloro-5-methylpyridine with high selectivity. google.com

Zincke Intermediates : A modern approach for 3-selective halogenation involves the ring-opening of pyridinium salts to form acyclic "Zincke imine" intermediates. nsf.govchemrxiv.org These electron-rich intermediates readily undergo electrophilic halogenation under mild conditions before ring-closing to yield the 3-halopyridine. nsf.gov

Table 1: Examples of Pyridine Chlorination Reactions

| Starting Material | Reagent(s) | Product(s) | Conditions | Reference |

|---|---|---|---|---|

| Pyridine | Cl2 (gas phase) | 2-Chloropyridine, 2,6-Dichloropyridine | High Temperature, Radical Starter | youtube.com |

| 2-Chloro-5-methylpyridine 1-oxide | Phosphorus oxychloride, Triethylamine | 2,4-Dichloro-5-methylpyridine | Dichloromethane, 0 °C to RT | chemicalbook.com |

| 3-Methylpyridine N-oxide | 2,4,6-triisopropyl-3-chlorobenzoyl chloride | 2-Chloro-5-methylpyridine | Dichloromethane, -20 to 50 °C | google.com |

| 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride | 4,6-dichloro-2-methylpyrimidine | Acetonitrile, 80 °C, 3h | chemicalbook.com |

Constructing the pyridine ring from acyclic precursors is a powerful strategy for synthesizing highly substituted pyridines, including halogenated derivatives, with defined regiochemistry. These methods involve condensation reactions that build the carbon skeleton, followed by ring closure. acsgcipr.org

Hantzsch Pyridine Synthesis : This classic multi-component reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. pharmaguideline.comtaylorfrancis.com Variations of this method allow for the synthesis of unsymmetrically substituted pyridines. taylorfrancis.com

Guareschi-Thorpe Synthesis : This method involves the condensation of a ketoester with cyanoacetamide in the presence of a base to yield a substituted pyridone, which can be further functionalized. pharmaguideline.comacsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis : This reaction allows for the formation of substituted pyridines from the condensation of an enamine with a propargyl ketone. acsgcipr.org

[4+2] Cycloadditions : Diels-Alder type reactions provide a convergent route to substituted pyridines. For instance, vinylallenes can react with sulfonyl cyanides to generate isopyridine intermediates that rearrange to form highly substituted 2-sulfonylpyridines. acs.org

Cascade Reactions : Modern approaches can involve a cascade of reactions in a single pot. One such method uses a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.govorganic-chemistry.org This generates a 3-azatriene intermediate that undergoes a 6π-electrocyclization and subsequent air oxidation to afford the pyridine product. organic-chemistry.orgnih.govorganic-chemistry.org

Advanced Synthetic Approaches to Functionalized Pyridine Scaffolds

Modern synthetic chemistry offers sophisticated tools for the construction of functionalized pyridines, often providing milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition-metal catalysis has become indispensable for the synthesis and functionalization of pyridines. thieme-connect.comresearchgate.netnih.gov These methods include cross-coupling reactions and direct C-H functionalization.

C-H Functionalization : Direct C-H activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. thieme-connect.comnih.gov Transition metals like rhodium, iridium, palladium, and nickel can catalyze the direct introduction of alkyl, aryl, or acyl groups onto the pyridine ring. thieme-connect.comresearchgate.net The regioselectivity (C2, C3, or C4) can often be controlled by the choice of catalyst, ligands, and directing groups. thieme-connect.compkusz.edu.cn For example, iridium catalysts have been shown to promote the unusual meta-selective (C3) addition of pyridyl C-H bonds to aldehydes. researchgate.net

Cross-Coupling Reactions : Reactions such as Kumada or Negishi couplings are effective for creating C-C bonds by reacting pyridine halides with organometallic reagents (Grignard or organozinc reagents) in the presence of a palladium or nickel catalyst. researchgate.net These methods are tolerant of various functional groups and allow for the synthesis of complex N-heterocycles under mild conditions. researchgate.net For instance, 2,4-dichloropyridines can undergo selective cross-coupling at the C4 position with organoboron, -zinc, and -magnesium reagents. organic-chemistry.org

[2+2+2] Cycloadditions : Rhodium and nickel complexes can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to construct highly functionalized pyridine rings under mild conditions. organic-chemistry.orgnumberanalytics.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bohrium.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, aligning with the principles of green chemistry. acsgcipr.orgbohrium.comnih.gov

The Hantzsch reaction is a prime example of an MCR used for pyridine synthesis. acsgcipr.orgtaylorfrancis.com Many modern MCRs for pyridine synthesis are one-pot processes that can be slow but are often amenable to optimization techniques like microwave heating to improve yields and reduce reaction times. acsgcipr.orgacs.org For example, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce novel pyridine derivatives in excellent yields (82-94%) within minutes. nih.govacs.org

Optimization of Reaction Conditions and Yields in Pyridine Synthesis

Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic route. acsgcipr.orgresearchgate.net Key areas of optimization include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Catalyst Selection and Loading : In transition-metal-catalyzed reactions, the choice of metal and its associated ligands is paramount for controlling reactivity and selectivity. bohrium.com Optimization studies often involve screening various catalysts to find the most effective one. For instance, in a domino synthesis of functionalized pyridines, various metal Lewis acid catalysts were assessed, with gallium proving highly effective. researchgate.net The amount of catalyst is also optimized; for example, in one MCR, 5 mol% of an imidazolium (B1220033) chloride catalyst was found to be sufficient. researchgate.net

Temperature and Heating Method : Temperature plays a critical role in reaction kinetics. Studies show that a specific temperature, such as 70 °C, can be optimal for certain MCRs. researchgate.net The method of heating can also have a significant impact. Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating for certain pyridine syntheses. nih.govacs.org

Solvent and Reagent Stoichiometry : The reaction medium can influence solubility, reactivity, and reaction pathways. In some cases, solvent-free conditions can be developed, leading to a more environmentally friendly process. researchgate.net Optimizing the equivalents of reagents is also standard practice. For example, in a C-H functionalization of pyridine N-oxides, it was determined that using 1.5 equivalents of dimethylcyanamide (B106446) was optimal for achieving nearly full conversion of the starting material. researchgate.net

Table 2: Optimization of a Four-Component Pyridine Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 6-9 hours | 2-7 minutes | acs.org |

| Yield | 71-88% | 82-94% | acs.org |

| Solvent | Ethanol | Ethanol | acs.org |

Reactivity and Mechanistic Investigations of 4,5 Dichloro 2 Methylpyridine

Fundamental Reactivity Patterns of Dichlorinated Pyridines

Dichlorinated pyridines exhibit a nuanced reactivity profile shaped by the inherent electronic properties of the pyridine (B92270) ring and the influence of the chlorine substituents. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iqwikipedia.org This deactivation is further intensified by the presence of electron-withdrawing chlorine atoms.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpearson.com The positions ortho and para (2-, 4-, and 6-) to the nitrogen atom are particularly activated for nucleophilic attack because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. uoanbar.edu.iq In dichlorinated pyridines, the chlorine atoms act as good leaving groups, facilitating these nucleophilic substitution reactions. The precise reactivity and regioselectivity of these reactions are dependent on the positions of the chlorine atoms on the ring.

Nucleophilic and Electrophilic Substitution Mechanisms on Pyridine Ring Systems

The pyridine ring can undergo both nucleophilic and electrophilic substitution reactions, though the conditions and outcomes differ significantly from those of benzene.

Nucleophilic Substitution: Pyridine and its derivatives are highly reactive towards nucleophiles, a consequence of the ring's electron-deficient character. uoanbar.edu.iqwikipedia.org Nucleophilic substitution typically occurs at the 2- and 4-positions, which are electronically analogous to the carbonyl carbon in ketones. uoanbar.edu.iqquimicaorganica.org The reaction generally proceeds through an addition-elimination (SNAr) mechanism, where the nucleophile first adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The leaving group, often a halide, is then eliminated to restore the aromaticity of the ring. The stability of the intermediate is a key factor in determining the reaction rate; intermediates where the negative charge can be delocalized onto the ring nitrogen are more stable. uoanbar.edu.iq In some cases, particularly with strong bases like sodium amide, nucleophilic substitution can occur via an elimination-addition mechanism involving a highly reactive heteroaryne intermediate (a pyridyne). wikipedia.org

Electrophilic Substitution: In stark contrast to its reactivity with nucleophiles, the pyridine ring is strongly deactivated towards electrophilic attack. uoanbar.edu.iqwikipedia.orgquimicaorganica.org This is due to two primary factors: the inductive electron-withdrawing effect of the nitrogen atom, and the fact that under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom becomes protonated. uoanbar.edu.iq The resulting pyridinium (B92312) ion is even more electron-deficient and thus more deactivated. Consequently, electrophilic substitution on pyridine requires harsh reaction conditions. uoanbar.edu.iqgcwgandhinagar.com When substitution does occur, it preferentially takes place at the 3-position. wikipedia.orgaklectures.com This is because the cationic intermediates formed by attack at the 2- or 4-positions have a resonance form where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable. uoanbar.edu.iq

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Assessment

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their reactivity or biological activity. tandfonline.com In the context of pyridine reactivity, QSAR models can predict how different substituents will affect the electronic properties and, consequently, the reaction rates and mechanisms of substitution reactions.

These models utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include:

Electronic descriptors: Such as partial atomic charges, dipole moments, and HOMO/LUMO energies, which describe the electron distribution and the molecule's ability to participate in electronic interactions. tandfonline.comresearchgate.net

Steric descriptors: Like molecular volume and surface area, which quantify the size and shape of the molecule and its substituents. nih.gov

Topological descriptors: Which describe the connectivity and branching of the atoms within the molecule. nih.gov

Thermodynamic descriptors: Such as heats of formation and binding energies. nih.gov

By developing mathematical relationships between these descriptors and experimentally observed reactivity, QSAR can provide valuable mechanistic insights. For instance, a strong correlation between reactivity and an electronic descriptor like the electrostatic potential at the nitrogen atom can confirm the importance of electronic effects in a particular reaction. nih.gov QSAR models are often developed using statistical methods like multiple linear regression (MLR) and genetic algorithms (GA) to select the most relevant descriptors and build a predictive model. tandfonline.com These models must be rigorously validated to ensure their predictive power. tandfonline.com

Influence of Chlorine and Methyl Substituents on Pyridine Reactivity

The reactivity of the pyridine ring is significantly modulated by the electronic and steric effects of its substituents. In the case of 4,5-dichloro-2-methylpyridine, the chlorine and methyl groups exert opposing electronic influences.

Chlorine Substituents: Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). scribd.comstackexchange.com This effect decreases the electron density of the pyridine ring, further deactivating it towards electrophilic substitution. uoanbar.edu.iq However, this same electron-withdrawing nature enhances the ring's susceptibility to nucleophilic attack by stabilizing the negatively charged intermediate. uoanbar.edu.iq Chlorine atoms also act as effective leaving groups in nucleophilic aromatic substitution reactions. wikipedia.org

Methyl Substituent: The methyl group, in contrast, is an electron-donating group through an inductive effect (+I effect). scribd.com This effect increases the electron density of the pyridine ring, which would typically make it more reactive towards electrophiles and less reactive towards nucleophiles. The position of the methyl group is crucial. In the 2-position, it can also exert a steric effect, potentially hindering the approach of reagents to the adjacent nitrogen atom or the 3-position. nih.gov

| Substituent | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| Chlorine | Electron-withdrawing (-I) scribd.comstackexchange.com | Deactivating uoanbar.edu.iq | Activating uoanbar.edu.iq |

| Methyl | Electron-donating (+I) scribd.com | Activating | Deactivating |

Proton Transfer Reactions Involving Methylpyridine Derivatives

Proton transfer is a fundamental reaction in chemistry, and for methylpyridine derivatives, it is intimately linked to their basicity. The lone pair of electrons on the pyridine nitrogen atom can accept a proton from an acid, forming a pyridinium cation. uoanbar.edu.iqgcwgandhinagar.com The ease with which this occurs is a measure of the compound's basicity.

The basicity of pyridine derivatives is influenced by the electronic effects of their substituents. scribd.com Electron-donating groups, such as the methyl group in 2-methylpyridine (B31789) (α-picoline), increase the electron density on the nitrogen atom, making it a stronger base compared to unsubstituted pyridine. scribd.com Conversely, electron-withdrawing groups decrease basicity.

Advanced Functionalization Approaches for 4,5 Dichloro 2 Methylpyridine Frameworks

C-H Functionalization Strategies on Pyridine (B92270) Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. scispace.comnih.gov For a substrate like 4,5-dichloro-2-methylpyridine, the primary target for C-H functionalization would be the C-H bond at the 6-position, and to a lesser extent, the methyl group at the 2-position.

Late-Stage Functionalization Techniques for Complex Molecules

Late-stage functionalization (LSF) is the practice of introducing chemical groups into a complex molecule, often a drug candidate or natural product, in the final steps of a synthetic sequence. scispace.comnih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the optimization of pharmacological properties. scispace.comacs.org

Photoredox catalysis, utilizing visible light to generate radical species under mild conditions, is a prominent LSF technique. nih.govchem-station.com This method avoids the harsh oxidants and high temperatures often required in traditional radical chemistry, making it compatible with sensitive functional groups present in complex molecules. nih.govchem-station.com For instance, the direct methylation, ethylation, and cyclopropylation of biologically active heterocycles have been achieved using stable organic peroxides activated by a photoredox catalyst. nih.govchem-station.com

A notable example that demonstrates the potential for LSF on a related scaffold is the modification of Roflumilast, a phosphodiesterase-4 (PDE-4) inhibitor used for chronic obstructive pulmonary disease, which contains a 3,5-dichloro-4-aminopyridine core. acs.org A strategy combining C–H fluorination followed by nucleophilic aromatic substitution (SNAr) allows for rapid access to analogues that would otherwise necessitate multi-step syntheses of the requisite pyridine precursors. acs.org This highlights how LSF can circumvent the need for laborious de novo synthesis for each new derivative. scispace.comacs.org

Table 1: Comparison of Synthetic Approaches for Analogue Synthesis

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Synthesis | Requires de novo synthesis of each analogue from simple starting materials. | Well-established and predictable. | Time-consuming, resource-intensive, not ideal for rapid library generation. |

| Late-Stage Functionalization (LSF) | Modifies a common, complex intermediate in the final synthetic steps. scispace.com | Rapid diversification, efficient exploration of structure-activity relationships (SAR). scispace.comacs.org | May require development of new methodologies, potential for selectivity challenges. scispace.com |

Regioselective Functionalization Methods for Dichloropyridines

Achieving regioselectivity is a critical challenge when functionalizing polysubstituted heterocycles like this compound. The electronic and steric effects of the existing substituents—the two chlorine atoms and the methyl group—will direct incoming reagents to specific positions.

Research into the total synthesis of the natural product (+)-floyocidin B has provided significant insights into the regioselective functionalization of 2-chloropyridines. mdpi.com These studies identified that the 4,5-regioselective functionalization of 2-chloropyridine (B119429) derivatives was a viable strategy. mdpi.com One approach involved a directed ortho-lithiation. For example, using a strong, sterically hindered base like lithium tetramethylpiperidide (LiTMP) on 2-chloroisonicotinic acid selectively functionalized the C-5 position. mdpi.com However, the presence of a 2-chloro substituent was found to have an unexpected effect on the regioselectivity of metalation compared to pyridines without this substituent. mdpi.com This underscores the subtle interplay of electronic and directing group effects in determining the outcome of C-H functionalization reactions.

For this compound, directed metalation approaches could potentially target the C-6 position. Alternatively, methods exploiting pyridyne intermediates offer another pathway for regioselective difunctionalization, as demonstrated on 3-chloropyridines. nih.gov

Applications of Organometallic Reagents in N-Heterocycle Functionalization

Organometallic reagents, including organolithium, Grignard (organomagnesium), and organozinc compounds, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. uni-muenchen.demsu.edu While highly reactive organolithium and Grignard reagents are powerful nucleophiles, their utility can be limited by their intolerance of certain functional groups. msu.edu

In the context of halogenated pyridines, organometallic reagents are crucial for cross-coupling reactions (e.g., Suzuki, Stille, Negishi) and for generating more complex structures through addition or substitution. The generation of 3,4-pyridyne intermediates from 3-chloropyridine (B48278) precursors, for example, involves regioselective lithiation followed by transmetalation with an organomagnesium halide. nih.gov The subsequent regioselective addition of the Grignard moiety to the pyridyne intermediate allows for a controlled, double functionalization of the pyridine ring. nih.gov

Studies on the addition of Grignard and organozinc reagents to N-protected aziridine-2-carboxaldehydes have shown that high stereoselectivity can be achieved, with the outcome heavily influenced by the nature of the nitrogen protecting group and the substitution pattern of the ring. nih.gov This demonstrates the nuanced control possible with organometallic reagents in heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups such as halogens. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

On the pyridine ring, SNAr reactions occur preferentially at the C-2 and C-4 positions (ortho and para to the ring nitrogen). stackexchange.comvaia.com This selectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate through resonance, delocalizing the negative charge. stackexchange.comvaia.com Attack at the C-3 position does not allow for this crucial stabilization. stackexchange.com

In this compound, both chlorine atoms are potential leaving groups. The chlorine at the C-4 position is activated by the para-nitrogen and would be the kinetically favored site for nucleophilic attack. The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl ≈ Br > I, a phenomenon known as the "element effect," which is considered evidence for a rate-controlling nucleophilic addition step. nih.govrsc.org However, in some systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, this order is not observed, indicating a more complex mechanism where deprotonation of the addition intermediate can be rate-limiting. nih.govrsc.org

The principle of regioselective SNAr is well-documented in related heterocyclic systems, such as 2,4-dichloroquinazolines, where nucleophilic attack by amines consistently occurs at the more activated C-4 position. mdpi.comnih.gov

Table 2: General Selectivity in Pyridine SNAr Reactions

| Position of Attack | Stability of Intermediate | Rationale |

|---|---|---|

| C-2 (ortho) | High | Negative charge can be delocalized onto the electronegative nitrogen atom via resonance. stackexchange.com |

| C-3 (meta) | Low | Negative charge is delocalized only onto other carbon atoms; no resonance stabilization by nitrogen. stackexchange.com |

| C-4 (para) | High | Negative charge can be delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comvaia.com |

Ligand-Promoted Functionalization of Pyridine Derivatives

The use of transition metal catalysts, often in combination with specific ligands, has revolutionized the functionalization of heterocycles. Ligands play a critical role in modulating the reactivity, stability, and selectivity of the metal center.

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions. researchwithrutgers.com Wingtip-flexible NHC ligands have enabled the chemoselective cross-coupling of bench-stable C–O electrophiles (phenols), a significant challenge in catalysis. researchwithrutgers.com This approach has been successfully applied to the late-stage functionalization of over 20 pharmaceutical compounds, demonstrating the power of ligand design to overcome longstanding synthetic hurdles. researchwithrutgers.com

In another example, the direct C-H arylation of N3-MEM-protected imidazo[4,5-b]pyridines at the C2-position was achieved. rsc.org Mechanistic studies suggest a concerted-metallation-deprotonation mechanism facilitated by the coordination of copper(I) iodide to the heterocycle. rsc.org This highlights how ligand-metal-substrate interactions can be finely tuned to achieve regioselective C-H functionalization on complex N-heterocycles. These principles are directly applicable to developing selective functionalization methods for scaffolds like this compound.

Applications in Advanced Chemical Synthesis and Development

Utilization in Pharmaceutical Research and Drug Discovery

In the pharmaceutical sector, chlorinated pyridine (B92270) derivatives are significant scaffolds for the development of new drugs. chemimpex.comchemimpex.com The specific arrangement of atoms in 4,5-Dichloro-2-methylpyridine allows it to serve as a starting point for creating molecules with potential therapeutic value. evitachem.com It is used in pharmaceutical testing and research aimed at discovering novel medicinal compounds. evitachem.combiosynth.com

This compound and its isomers function as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.comchemimpex.com The compound's structure serves as a robust foundation that can be chemically modified through various reactions. The chlorine atoms, for instance, can be replaced by other functional groups through nucleophilic substitution, allowing for the construction of more complex molecular architectures necessary for biological activity. This adaptability makes it an important component in the production of fine chemicals destined for pharmaceutical use. chemimpex.comchemimpex.com

| Compound | CAS Number | Role in Synthesis |

| This compound | 514216-44-5 | Intermediate for pharmaceutical testing and synthesis. evitachem.combiosynth.com |

| 2,5-Dichloro-4-methylpyridine | Not specified in sources | Intermediate in the synthesis of APIs. chemimpex.comchemimpex.com |

| 3,5-Dichloro-4-methylpyridine | Not specified in sources | Used to synthesize a keto linker for PDE4 inhibitors. acs.org |

The development of new therapeutic agents often relies on heterocyclic building blocks like this compound. Research has explored its potential for creating compounds with antimicrobial and antifungal properties. evitachem.com The broader class of dichlorinated methylpyridines is recognized for its utility in synthesizing medicinal compounds that target specific diseases. chemimpex.comchemimpex.comcymitquimica.com For example, a related isomer, 3,5-dichloro-4-methylpyridine, was instrumental in the synthesis of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of atopic dermatitis. acs.org This illustrates how the dichloropyridine core is a key component in creating targeted therapies.

The pyridine nucleus is a common feature in many biologically active molecules. The strategic design of pyridine-based analogs allows chemists to fine-tune the properties of a potential drug to achieve a specific biological effect. By modifying the substituents on the pyridine ring, researchers can alter a molecule's potency, selectivity, and pharmacokinetic profile.

A notable example of this approach is the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. In one study, researchers synthesized a series of pyridine C-region analogs to investigate structure-activity relationships. nih.gov They systematically altered the pyridine core, including creating 5-methylpyridine derivatives, to optimize antagonism of the TRPV1 receptor. nih.gov This research highlights how derivatives, conceptually similar to this compound, serve as scaffolds for designing molecules with highly specific and targeted biological activities. nih.gov

| Research Area | Pyridine Derivative Type | Therapeutic Target | Key Finding |

| Analgesics | Substituted Pyridine C-Region Analogs | TRPV1 Receptor | Systematic modification of the pyridine core led to the identification of potent antagonists for pain relief. nih.gov |

| Anti-inflammatory | 3,5-Dichloro-4-methylpyridine | Phosphodiesterase 4 (PDE4) | Served as a key precursor for a clinical candidate (LEO 29102) for atopic dermatitis. acs.org |

Role in Agrochemical Research and Crop Protection

Pyridine and its derivatives are fundamental to the modern agrochemical industry, often referred to as the "chip" of pesticides. agropages.com Chlorinated and fluorinated methylpyridines are particularly vital intermediates for producing fourth-generation pesticides, which are characterized by high efficiency and low toxicity. agropages.com The unique chemical structure of compounds like this compound makes them effective building blocks for agrochemicals designed to enhance crop protection and yield. chemimpex.comchemimpex.com

Chlorinated methylpyridines are established intermediates in the synthesis of a wide range of herbicides and insecticides. chemimpex.comchemimpex.comchemimpex.comagropages.com Their structure contributes to the reactivity needed to build the complex molecules required for pesticidal action. chemimpex.comcymitquimica.com For instance, the synthesis of highly effective herbicides often involves intermediates derived from the chlorination of picolines (methylpyridines). epo.org A key industrial intermediate, 2-chloro-5-chloromethylpyridine (CCMP), is derived from 3-methylpyridine (B133936) and is a precursor to major insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com Similarly, the synthesis of important herbicides like fluazifop-butyl (B166162) and haloxyfop-methyl, which control grass weeds in broad-leaved crops, relies on chlorinated and subsequently fluorinated pyridine intermediates. epo.orgresearchoutreach.orgnih.govjst.go.jp

The incorporation of halogenated pyridine moieties into agrochemicals is a key strategy for developing novel and more effective crop protection agents. agropages.comresearchoutreach.org The presence of chlorine atoms on the pyridine ring can significantly enhance the biological activity of the final product. agropages.com The development of trifluoromethylpyridine (TFMP) derivatives, which are often produced from chlorinated precursors, has led to a new generation of highly active agrochemicals. researchoutreach.orgnih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), produced from chlorination and fluorination of a picoline, is in high demand for manufacturing several crop-protection products. researchoutreach.orgnih.gov This demonstrates how intermediates like dichlorinated methylpyridines are foundational to the innovation of pesticides with improved efficacy and better environmental profiles. agropages.com

| Agrochemical Class | Key Pyridine Intermediate(s) | Example End Product(s) |

| Insecticides | 2-chloro-5-chloromethylpyridine (CCMP) | Imidacloprid, Acetamiprid agropages.com |

| Herbicides | 2-chloro-5-trichloromethylpyridine, 2,3,5-DCTF | Fluazifop-butyl, Haloxyfop-methyl epo.orgnih.govjst.go.jp |

| Fungicides | 2,3-dichloro-5-trifluoromethyl pyridine (DCTF) | Fluazinam agropages.com |

Contributions to Material Science and Specialty Chemical Formulation

While specific data on the direct application of this compound in material science is limited, the utility of its isomers is well-documented, suggesting a potential area of application. Isomeric dichloromethylpyridines serve as important intermediates in the formulation of specialty chemicals, including polymers and coatings.

Synthesis of Specialty Polymers and Coatings

Several isomers of this compound are utilized in the creation of specialty polymers and coatings designed to offer enhanced durability and resistance to environmental and chemical factors. For instance, 2,4-Dichloro-5-methylpyridine (B1314159) and 2,5-Dichloro-4-methylpyridine are involved in formulations that improve the chemical resistance and durability of materials, rendering them suitable for use in harsh environments. chemimpex.comchemimpex.comchemimpex.com These compounds act as building blocks, and their chlorinated pyridine structure contributes to the stability and performance of the final polymer products. chemimpex.com The properties of these related compounds suggest that this compound could potentially be explored for similar applications in developing advanced materials.

Interactive Table: Reported Applications of Dichloromethylpyridine Isomers in Material Science

| Compound Name | Application Area | Reported Benefit |

| 2,4-Dichloro-5-methylpyridine | Specialty Polymers & Coatings | Improved durability and resistance to environmental factors. chemimpex.com |

| 2,5-Dichloro-4-methylpyridine | Specialty Polymers & Coatings | Improved durability and chemical resistance for harsh environments. chemimpex.comchemimpex.com |

| 3,4-Dichloro-2-methylpyridine | Design of New Materials | General use in designing new materials with specific characteristics. evitachem.com |

Application as Reagents in Advanced Analytical Methodologies

In the field of analytical chemistry, pyridine derivatives are often employed as reagents. Isomers of this compound have been identified as useful in various analytical methods. Specifically, 2,4-Dichloro-5-methylpyridine and 2,5-Dichloro-4-methylpyridine are used as reagents to aid in the detection and quantification of other chemical substances, which is a critical function for quality control in diverse manufacturing industries. chemimpex.comchemimpex.comchemimpex.com While these applications are documented for its isomers, they highlight a potential utility for this compound within advanced analytical techniques, although specific methodologies employing this exact compound are not prominently detailed in current research.

Role in Catalysis and Organocatalysis

Organocatalysis has emerged as a powerful tool in chemical synthesis, utilizing small organic molecules to accelerate chemical reactions. researchgate.net Pyridine and its derivatives are a cornerstone of this field, particularly in nucleophilic catalysis.

Nucleophilic Catalysis Utilizing Pyridine Derivatives

The fundamental mechanism of nucleophilic catalysis by pyridine involves the lone pair of electrons on the nitrogen atom attacking an electrophilic substrate. rsc.orgresearchgate.net This forms a highly reactive intermediate, such as an N-acylpyridinium salt, which is then more susceptible to reaction with a final nucleophile. mdpi.com The efficiency of a pyridine-based catalyst is heavily influenced by the electronic and steric properties of the substituents on the pyridine ring. rsc.orgresearchgate.net

The structure of this compound imposes significant constraints on its potential as a nucleophilic catalyst:

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing. This reduces the electron density on the pyridine ring and, crucially, on the nitrogen atom. A lower electron density diminishes the nitrogen's basicity and nucleophilicity, making it a much less effective nucleophilic catalyst compared to electron-rich derivatives like 4-(dimethylamino)pyridine (DMAP). researchgate.net

Steric Effects: The methyl group is located at the 2-position, immediately adjacent to the nitrogen atom. This substitution creates steric hindrance, which physically obstructs the nitrogen's ability to approach and attack an electrophilic center. rsc.org Research has shown that substitution at the 2-position in pyridine can prevent nucleophilic catalysis from occurring. rsc.orgacs.org

Due to the combination of these deactivating electronic effects and significant steric hindrance, this compound is not considered an effective candidate for nucleophilic organocatalysis. Its potential utility in catalysis might instead lie in its use as a sterically hindered, non-nucleophilic base or as a ligand in transition metal catalysis, where its coordination properties could be leveraged. acs.orgachemblock.com

Interactive Table: Structural Influence on Catalytic Activity of this compound

| Structural Feature | Position | Effect on Nitrogen Atom | Implication for Nucleophilic Catalysis |

| Methyl Group | C2 | Steric Hindrance | Inhibits approach to electrophiles, preventing or slowing catalysis. rsc.orgacs.org |

| Chlorine Atom | C4 | Electron-Withdrawing | Reduces electron density and nucleophilicity. researchgate.net |

| Chlorine Atom | C5 | Electron-Withdrawing | Reduces electron density and nucleophilicity. researchgate.net |

Spectroscopic and Advanced Analytical Characterization of 4,5 Dichloro 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4,5-Dichloro-2-methylpyridine and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a comprehensive picture of the molecular connectivity and environment of each atom can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methyl group.

For comparison, the ¹H-NMR spectrum of the related compound 2-Chloro-5-methylpyridine (B98176) shows signals at approximately 8.18 ppm (doublet), 7.45 ppm (doublet of doublets), and 7.13 ppm (doublet) for the aromatic protons, with the methyl protons appearing at around 2.27 ppm. chemicalbook.com The introduction of a second chlorine atom at the 4-position in this compound would further deshield the aromatic protons, leading to a downfield shift of their signals. The methyl group protons would also experience a slight shift.

Expected ¹H-NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.5 - 8.0 | Singlet |

| H-6 | ~8.2 - 8.5 | Singlet |

| CH₃ | ~2.3 - 2.6 | Singlet |

Note: This is an estimated table based on known substituent effects on the pyridine (B92270) ring. Actual experimental values may vary.

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The chlorine atoms will cause a downfield shift for the carbons they are attached to (C-4 and C-5), while the methyl group will cause an upfield shift for the carbon it is attached to (C-2).

For reference, the ¹³C-NMR spectrum of 2-Methylpyridine (B31789) shows signals at approximately 157.9 ppm (C-2), 121.7 ppm (C-3), 136.1 ppm (C-4), 124.8 ppm (C-5), 149.2 ppm (C-6), and 24.5 ppm (-CH₃). The presence of two chlorine atoms in this compound will significantly alter these values.

Expected ¹³C-NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~125 - 130 |

| C-4 | ~140 - 145 |

| C-5 | ~135 - 140 |

| C-6 | ~150 - 155 |

| CH₃ | ~20 - 25 |

Note: This is an estimated table based on substituent effects in substituted pyridines. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from one-dimensional spectra, especially for more complex derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For derivatives of this compound with adjacent protons, cross-peaks in the COSY spectrum would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C-NMR spectrum based on the assignments of the attached protons from the ¹H-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

For comparison, the IR spectrum of 2-chloro-6-methylpyridine (B94459) has been analyzed, and its fundamental infrared frequencies have been assigned. orientjchem.org The spectrum of pyridine itself shows characteristic bands for C-H stretching around 3000-3100 cm⁻¹, and ring stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov

Expected Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: This table provides a general range for the expected absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of pyridine exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com The substitution pattern on the pyridine ring in this compound will influence the wavelengths of these electronic transitions. The presence of chloro and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Studies on Charge Transfer Complexes Involving Pyridines

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

For this compound, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately in a 9:6:1 ratio, confirming the presence of two chlorine atoms. Fragmentation may involve the loss of a methyl group (CH₃), a chlorine atom (Cl), or hydrogen chloride (HCl), leading to the formation of characteristic fragment ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. This is particularly useful in distinguishing between compounds with the same nominal mass but different chemical formulas.

In the study of derivatives, such as metal complexes of substituted pyridines, mass spectrometry is used to confirm the coordination of the ligand to the metal center. For instance, in the characterization of terpyridine-metal complexes, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has been effectively used to confirm the molar masses of the resulting complexes.

A liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay was developed for the quantitative analysis of cis-amminedichloro(2-methylpyridine)platinum(II), a derivative of 2-methylpyridine. This method utilized selected reaction monitoring to follow the transition of the parent ion to specific product ions, providing high sensitivity and specificity for the analysis of the drug in biological matrices.

Table 1: Illustrative Mass Spectrometry Data for a Substituted Pyridine Derivative

| Compound | Ionization Mode | m/z (Observed) | Assignment |

| 4-methylpyridine-N-oxide | Electron Ionization | 109 | [M]⁺ |

| 93 | [M-O]⁺ | ||

| 78 | [M-O-CH₃]⁺ | ||

| 65 | [C₅H₅]⁺ |

This table is illustrative and based on typical fragmentation patterns. Specific data for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

The solid-state structures of numerous metal complexes of substituted pyridines have been extensively studied. For instance, copper(II) complexes of 2-halo-3-methylpyridine have been characterized by single-crystal X-ray diffraction, revealing details about the coordination geometry around the copper center and the canting of the pyridine rings. Similarly, the crystal structures of silver(I) and copper(II) complexes with 2-amino-3-methylpyridine (B33374) have been determined, showing how the ligands coordinate to the metal ions and form either discrete molecules or polymeric structures.

In a study of a dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ²N,N′)platinum(II) complex, X-ray crystallography confirmed the coordination of the substituted bipyridine ligand to the platinum center in a distorted square-planar geometry.

Table 2: Selected Crystallographic Data for a Related Dichlorinated Heterocycle

| Parameter | 4,6-dichloro-5-methylpyrimidine |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| V (ų) | 687.6 (7) |

Data from the crystal structure of 4,6-dichloro-5-methylpyrimidine, a structurally related compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the compound and is a crucial criterion for purity.

For this compound (C₆H₅Cl₂N), the theoretical elemental composition would be:

Carbon (C): 44.48%

Hydrogen (H): 3.11%

Nitrogen (N): 8.65%

Chlorine (Cl): 43.76%

In the synthesis and characterization of new derivatives of this compound, such as metal complexes, elemental analysis is routinely performed to confirm the stoichiometry of the final product. For example, in the characterization of newly synthesized terpyridine-metal complexes, the elemental analysis results were in good agreement with the proposed structures.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 44.48% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 3.11% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 43.76% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.65% |

| Total | 162.02 | 100.00% |

Other Advanced Analytical Techniques (e.g., AAS, Molar Conductivity, Magnetic Susceptibility)

A variety of other advanced analytical techniques are employed to characterize the derivatives of this compound, particularly its metal complexes.

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of metal ions in a sample. In the context of this compound derivatives, AAS can be used to accurately determine the metal content in synthesized coordination complexes, thereby confirming the metal-to-ligand ratio.

Molar Conductivity measurements are used to determine the electrolytic nature of metal complexes in solution. By dissolving a complex in a suitable solvent and measuring its molar conductivity, it is possible to determine whether the complex is an electrolyte or a non-electrolyte. This information helps in understanding the coordination sphere of the metal ion and whether any ligands are present as counter-ions. For instance, the molar conductance values of some transition metal complexes with pyridine derivatives in DMSO were found to be in a range that indicated their non-electrolytic nature, suggesting that the anions are coordinated to the metal ion.

Magnetic Susceptibility measurements provide information about the magnetic properties of a compound, which is particularly useful for characterizing transition metal complexes with unpaired electrons. The effective magnetic moment, calculated from magnetic susceptibility data, can help in determining the oxidation state and the spin state of the metal ion, as well as providing insights into the geometry of the coordination sphere. For example, temperature-dependent magnetic susceptibility measurements of copper(II) complexes with 2-halo-3-methylpyridine revealed either weak ferromagnetic or antiferromagnetic interactions depending on the halide present. In another study, the magnetic properties of a cobalt(II) complex with a pyridine derivative were investigated to understand the magnetic exchange interactions within the molecule.

Table 4: Application of Other Analytical Techniques for a Metal Complex of a Substituted Pyridine

| Technique | Parameter Measured | Information Obtained |

| Atomic Absorption Spectroscopy (AAS) | Metal Concentration | Confirms metal-to-ligand stoichiometry |

| Molar Conductivity | Molar Conductance (ΛM) | Determines electrolytic nature of the complex |

| Magnetic Susceptibility | Magnetic Moment (µeff) | Elucidates electronic structure and spin state of the metal ion |

Computational and Theoretical Studies of 4,5 Dichloro 2 Methylpyridine

Principles and Methodologies in Computational Chemistry

Computational chemistry utilizes a range of methods to model molecular systems, from highly accurate quantum mechanical approaches to efficient classical mechanics simulations. These techniques allow researchers to calculate molecular structures, energies, and a variety of other chemical properties. The choice of method depends on the size of the system and the desired level of accuracy.

Quantum mechanical (QM) methods explicitly account for the electronic structure of a molecule by solving, or approximating solutions to, the Schrödinger equation. These approaches provide detailed information about how electrons and nuclei interact.

Ab Initio Methods : Meaning "from first principles," these techniques use only fundamental physical constants, the number of electrons, and the positions of the nuclei to perform calculations. nih.gov The simplest ab initio method is the Hartree-Fock (HF) approach, which approximates the many-electron wavefunction but neglects the instantaneous correlation of electron movements. nih.govrsc.org While highly accurate methods like coupled cluster theory exist, their computational cost grows rapidly with the size of the molecule, often limiting their use to smaller systems. ias.ac.in

Density Functional Theory (DFT) : DFT is one of the most popular and versatile QM methods in modern computational chemistry. researchgate.net Instead of calculating the complex many-body wavefunction, DFT determines the properties of a system based on its electron density. ias.ac.inresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecules, including substituted pyridines. researchgate.netresearchgate.net Calculations often employ specific combinations of exchange-correlation functionals and basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311G+(d,p), to optimize geometries and predict properties. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations use the principles of classical mechanics to model the physical movements of atoms and molecules over time. researchgate.netresearch.google In this method, atoms are treated as spheres, and their interactions are described by a set of classical potential energy functions known as a force field. researchgate.netsci-hub.se By numerically solving Newton's equations of motion, MD simulations generate trajectories that show how a system evolves. researchgate.net This technique is particularly useful for studying the dynamic behavior of large systems, such as 4,5-dichloro-2-methylpyridine in a solvent, to understand processes like solvation, conformational changes, and transport properties. nih.govnih.gov

The electronic structure of pyridine (B92270) and its derivatives is of significant interest due to their widespread use as catalysts and in pharmaceuticals. The nitrogen heteroatom breaks the symmetry of the benzene (B151609) ring, creating a non-bonding (n) orbital and influencing the molecule's π-electron system. nih.gov Computational studies on pyridine systems often focus on how substituents alter the charge distribution and orbital energies. For this compound, electronic structure calculations would focus on the interplay between the electron-donating methyl group and the electron-withdrawing chloro groups and their combined effect on the pyridine ring and the nitrogen atom's lone pair. Methods like DFT are used to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity. researchgate.netsmu.edu

Prediction of Molecular Properties and Reactivity through Computational Models

Computational models are powerful tools for predicting a molecule's physical properties and chemical reactivity before it is ever synthesized in a lab. nih.govnih.gov By calculating parameters related to electronic structure and energy, these models can provide quantitative estimates of behavior in chemical reactions.

The nucleophilicity of pyridine derivatives—their ability to donate an electron pair to an electrophile—is a key determinant of their catalytic activity. researchgate.net DFT calculations are widely used to predict and quantify this property. Several theoretical descriptors correlate with nucleophilicity, including the energy of the HOMO; a higher HOMO energy generally indicates greater nucleophilicity as the electrons are less tightly held and more available for donation. researchgate.netresearchgate.net

| Compound | Substituent Effects | Predicted HOMO Energy (Illustrative) | Predicted Nucleophilicity Trend |

|---|---|---|---|

| Pyridine | Reference | -6.8 eV | Base |

| 2-Methylpyridine (B31789) | Electron-donating (-CH₃) | -6.6 eV | Higher than Pyridine |

| 3,5-Dichloropyridine | Electron-withdrawing (-Cl) | -7.2 eV | Lower than Pyridine |

| This compound | Donating (-CH₃) and Withdrawing (-Cl) | -7.0 eV | Lower than Pyridine |

This table presents illustrative data based on established chemical principles to demonstrate expected trends. The values are not from a direct published study on this compound.

Computational chemistry provides a framework for mapping the entire energy landscape of a chemical reaction. nih.govresearchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states—the high-energy, fleeting structures that represent the peak of the energy barrier for a reaction. nih.gov Understanding the structure and energy of the transition state is crucial for determining reaction rates and selectivity.

For a molecule like this compound, computational models can be used to investigate various potential reaction pathways, such as nucleophilic substitution or electrophilic addition. By calculating the potential energy surface, researchers can determine the activation energy (the energy difference between the reactants and the transition state) for each possible mechanism. The pathway with the lowest activation energy is the most likely to occur. researchgate.net This analysis can reveal, for example, whether a reaction proceeds through a concerted mechanism or a multi-step process involving stable intermediates. researchgate.net

| Reaction Coordinate Step | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | This compound + Electrophile | 0.0 |

| Transition State (TS) | Highest energy point on the reaction path | +25.0 (ΔG‡) |

| Intermediate | A local minimum on the reaction path (if present) | +5.0 |

| Product | Final product of the reaction | -10.0 |

This table illustrates a generic reaction energy profile that could be calculated for a reaction involving this compound. ΔG‡ represents the activation energy.

Theoretical Modeling of Spectroscopic Properties and Spectral Interpretation

Theoretical modeling is instrumental in predicting and interpreting various spectroscopic data, offering insights that complement experimental findings. For molecules like this compound, density functional theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for simulating spectroscopic properties. These methods can be used to calculate a range of properties, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The prediction of UV-Vis spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), is a valuable tool for understanding the electronic transitions within a molecule. researchgate.net This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands. youtube.com

For this compound, a TD-DFT calculation would provide insights into how the electronic structure is influenced by the chloro and methyl substituents on the pyridine ring. The calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which has been shown to be effective for similar organic molecules. researchgate.net The predicted spectrum would reveal the energies of the principal electronic transitions, such as n → π* and π → π* transitions, which are characteristic of heteroaromatic compounds.

While no specific TD-DFT studies on this compound have been published, a hypothetical set of predicted UV-Vis data is presented in the table below to illustrate the typical output of such a calculation. The solvent environment can also be modeled to provide more accurate predictions, as solvent polarity can influence the energies of electronic transitions.

| Excitation | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.025 | HOMO -> LUMO (n → π) |

| S0 → S2 | 260 | 0.150 | HOMO-1 -> LUMO (π → π) |

| S0 → S3 | 220 | 0.300 | HOMO -> LUMO+1 (π → π*) |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a TD-DFT calculation.

Structure-Reactivity Correlations from Computational Data

Computational chemistry offers a powerful approach to understanding the relationship between the structure of a molecule and its chemical reactivity. researchgate.netnih.gov By calculating various molecular descriptors, it is possible to predict sites of reactivity and understand the influence of substituents. For this compound, computational methods like DFT can be used to determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The chlorine atoms at the 4- and 5-positions are expected to be strongly electron-withdrawing, which would decrease the electron density on the pyridine ring and make it more susceptible to nucleophilic attack. Conversely, the methyl group at the 2-position is electron-donating, which would locally increase the electron density. The interplay of these opposing electronic effects would create a specific reactivity pattern.

A molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom, indicating its basicity and propensity to act as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the chlorine atoms, indicating susceptibility to nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial descriptors of reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The distribution of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO distribution would highlight the regions most susceptible to receiving electrons from a nucleophile.

The following table presents hypothetical computational data for this compound to illustrate how structure-reactivity correlations can be derived.

| Descriptor | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | A moderate energy gap suggests reasonable kinetic stability. The HOMO location would indicate sites for electrophilic attack. |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 5.3 eV | Indicates the energy required for electronic excitation and relates to chemical reactivity. |

| Dipole Moment | 2.1 D | A significant dipole moment suggests the molecule is polar, which will influence its solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a DFT calculation.

Environmental Fate and Degradation Research of Pyridine Derivatives

Investigation of Biodegradation Pathways in Environmental Systems

The biodegradation of pyridine (B92270) and its derivatives is a key process influencing their environmental persistence. While specific research on the biodegradation pathways of 4,5-dichloro-2-methylpyridine is limited, studies on related compounds such as pyridine, picolines (methylpyridines), and other chlorinated pyridines provide insights into potential metabolic routes.

Microorganisms capable of degrading pyridine compounds have been isolated from various environments, including soil and activated sludge. wikipedia.orgnih.govnih.gov The introduction of substituents to the pyridine ring, such as methyl and chloro groups, significantly influences the biodegradability. Generally, chlorination tends to retard the degradation of the pyridine ring. wikipedia.org For instance, mono- and di-substituted chloropyridines have been found to be relatively resistant to microbial degradation, with estimated degradation times exceeding 30 days. wikipedia.org

The biodegradation of pyridine often proceeds through hydroxylation, a critical initial step catalyzed by monooxygenases or dioxygenases, which incorporates oxygen from water. tandfonline.commdpi.com This is followed by ring cleavage. For example, the aerobic degradation of 2-picolinic acid (a pyridine derivative) by Streptomyces strain Z2 involves an initial oxidative attack on the N-heterocyclic aromatic ring. chemicalbook.com Similarly, the biodegradation of 2-picoline by Arthrobacter sp. is proposed to involve the formation of 2,3-dihydroxy-6-picoline, followed by ring cleavage to form intermediates like oxopentanoic acid and pyruvic acid. researchgate.net

In the case of chlorinated pyridines, the position of the chlorine atoms is crucial. The degradation of chlorpyrifos, a pesticide containing a trichlorinated pyridine ring, by the fungus Cladosporium cladosporioides involves the initial hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further degraded. nih.govplos.org This suggests that initial transformation of the substituent groups can be a key step. For this compound, it is plausible that biodegradation, if it occurs, might be initiated by oxidation of the methyl group or by a hydroxylation of the pyridine ring, followed by ring cleavage. However, the presence of two chlorine atoms likely makes the compound more recalcitrant compared to simpler pyridines. wikipedia.orgtandfonline.com

Table 1: Microbial Degradation of Pyridine and Related Compounds

| Compound | Degrading Microorganism(s) | Key Findings |

|---|---|---|

| Pyridine | Pseudomonas pseudoalcaligenes-KPN, Nocardia sp. | Capable of using pyridine as a sole source of carbon and energy. nih.govresearchgate.net |

| α-Picoline (2-methylpyridine) | Pseudomonas pseudoalcaligenes-KPN, Nocardia sp., Arthrobacter sp. | Can be degraded, with proposed pathways involving hydroxylation and ring cleavage. nih.govresearchgate.netresearchgate.net |

| 2-Chloropyridine (B119429) | Various soil microorganisms | Found to be relatively resistant to microbiological degradation. wikipedia.org |

| 2-Picolinic Acid | Streptomyces sp. Z2, Rhodococcus sp. PA18 | Aerobic degradation occurs, often initiated by hydroxylation. mdpi.comchemicalbook.com |

| Chlorpyrifos | Cladosporium cladosporioides Hu-01 | Degraded via hydrolysis to TCP, which is further metabolized. nih.gov |

Analysis of Photodegradation Processes (e.g., in Air and Water)

Photodegradation is another significant process that can contribute to the transformation of pyridine derivatives in the environment, particularly in the atmosphere and surface waters. This process involves the absorption of light energy, typically in the ultraviolet (UV) range, which can lead to the breaking of chemical bonds and the degradation of the compound. nih.gov

The presence of chlorine atoms on the aromatic ring can influence the rate and products of photodegradation. For some chlorinated aromatic compounds, photolysis can lead to dechlorination, where a chlorine atom is removed from the molecule. The rate of photodegradation is also influenced by environmental conditions such as the presence of photosensitizers (e.g., humic substances in water), pH, and the intensity of solar radiation.

For instance, the photodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been studied, indicating that it can be degraded by photolytic processes. researchgate.netresearchgate.net In the case of this compound, it is expected that it would absorb UV radiation, potentially leading to the cleavage of the carbon-chlorine bonds or the degradation of the pyridine ring itself. However, without specific experimental data, the exact pathways and rates of its photodegradation remain speculative.

Research on Environmental Distribution and Migration in Various Compartments

The environmental distribution and migration of a chemical compound are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For this compound, its environmental fate will be determined by how it partitions between air, water, soil, and biota.

Pyridine and its derivatives are generally water-soluble, which suggests a potential for mobility in aqueous environments. nih.gov However, the presence of chlorine and methyl substituents on the pyridine ring of this compound will alter its properties compared to the parent compound. Chlorination can decrease water solubility and increase the octanol-water partition coefficient (Kow), suggesting a greater tendency to associate with organic matter in soil and sediment.

The mobility of pesticides and other organic compounds in soil is often assessed using indices like the Groundwater Ubiquity Score (GUS) and the Leaching Index (LIX), which are calculated based on the compound's half-life in soil and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). researchgate.netresearchgate.netmdpi.com Without specific Koc and half-life data for this compound, its leaching potential cannot be accurately determined. However, it can be inferred that as a chlorinated pyridine, it may exhibit some persistence and sorption to soil organic matter. wikipedia.orgtandfonline.com